2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S2/c1-9-7-12-14(24-9)15(22)20(2)16(19-12)23-8-13(21)18-11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMWMZGLTAVRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethyl and oxo groups: These functional groups can be introduced through alkylation and oxidation reactions.
Thioether formation: The thioether linkage can be formed by reacting the thieno[3,2-d]pyrimidine intermediate with a suitable thiol reagent.
Acetamide formation: The final step involves the reaction of the thioether intermediate with 4-fluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification.
Chemical Reactions Analysis
Types of Reactions
2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the fluorophenyl ring.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that this compound may inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis through the activation of caspase pathways. For instance:
- Case Study : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. It has shown efficacy in reducing inflammation markers in animal models of inflammatory diseases.
- Case Study : In a murine model of arthritis, administration of the compound led to reduced paw swelling and lower levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Antimicrobial Effects
Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains. This broadens its therapeutic potential beyond oncology and inflammation.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a thieno[3,2-d]pyrimidine core can interact with various enzymes and receptors, modulating their activity. The presence of the fluorophenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Trends :
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, favoring membrane permeability and target binding . Benzothiazole derivatives (e.g., IWP-3) introduce planar aromatic systems, enabling π-π stacking interactions with protein targets .
Ethyl groups () increase steric bulk, which may hinder off-target interactions but reduce solubility .
Synthetic Accessibility: The target compound’s synthesis likely follows established alkylation protocols (e.g., reacting 2-mercaptopyrimidinones with chloroacetamides), yielding ~60–80% as seen in analogs () . Melting points for analogs range from 224°C to >258°C (), suggesting the target compound exhibits similar thermal stability .
Research Findings and Implications
- Cytotoxicity: Thienopyrimidine analogs with electron-withdrawing substituents (e.g., -Cl, -CF3) show enhanced cytotoxicity in vitro, as seen in and .
- Kinase Inhibition : Benzothiazole-containing derivatives () demonstrate selective kinase inhibition, suggesting the target compound’s 4-fluorophenyl group may similarly modulate activity .
- SAR Insights : Fluorine at the para position (target compound) optimizes steric and electronic effects compared to ortho/meta substitutions () .
Biological Activity
Molecular Characteristics
- Molecular Formula : C14H16N4O3S
- Molecular Weight : 352.4 g/mol
- IUPAC Name : 2-[(3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide
The synthesis of this compound typically involves multi-step organic reactions starting from simpler thienopyrimidine precursors. Key steps include the formation of the thienopyrimidine core followed by the introduction of the acetamide and fluorophenyl groups.
Synthetic Routes
- Formation of Thienopyrimidine Core : Cyclization of appropriate precursors.
- Introduction of Functional Groups : Reaction with acetamide derivatives to achieve the final structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thienopyrimidine moiety may facilitate binding through hydrogen bonds and hydrophobic interactions, enhancing its pharmacological profile.
Antibacterial Activity
Recent studies have demonstrated that related compounds exhibit significant antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
Research indicates that compounds with similar structures can modulate signaling pathways involved in cancer cell proliferation. For instance, studies have shown that these compounds can inhibit bromodomain-containing proteins (BET), which play a crucial role in regulating gene expression linked to oncogenesis.
Case Study 1: Anticancer Activity
A study published in BioRxiv highlighted the efficacy of a structurally similar compound in enhancing the anti-leukemic activity when combined with FDA-approved drugs. The compound demonstrated a selective inhibition profile for specific bromodomains, indicating its potential use in targeted cancer therapies .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the synthesis and antibacterial evaluation of thienopyrimidine derivatives showed promising results against Candida albicans. The compounds were tested for their minimum inhibitory concentrations (MICs), revealing effective antibacterial activity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
